methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
Methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic core structure fused with a thiazine ring system. The compound features a fluorine substituent at the 6-position of the benzothiazine core and a 4-isopropylphenyl group at the 4-position. The 1,1-dioxide designation indicates the oxidation state of the sulfur atom in the thiazine ring, contributing to its electronic and steric properties.
Properties
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-12(2)13-4-7-15(8-5-13)21-11-18(19(22)25-3)26(23,24)17-9-6-14(20)10-16(17)21/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSIVIIVHLWOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzo[b][1,4]thiazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound includes a fluorine atom and an isopropylphenyl group, contributing to its unique chemical behavior. The compound's structure can be represented using InChI and SMILES notations, which facilitate computational modeling and structural analysis.
This compound primarily targets ATP-sensitive potassium channels (KATP channels) . These channels play a critical role in regulating cellular excitability and insulin secretion in pancreatic beta cells. By modulating these channels, the compound may influence various physiological processes such as glucose metabolism and neuronal activity.
Anticancer Properties
Research indicates that derivatives of benzo[b][1,4]thiazines exhibit significant anticancer activity. Specifically, compounds similar to methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate have shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of benzo[b][1,4]thiazines inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines in various models.
- Research Findings : A recent study highlighted that treatment with this compound decreased levels of IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory therapeutic agent .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with other benzothiazine derivatives, differing primarily in substituents and oxidation states. Key analogs include:
*LogP values estimated using fragment-based methods (e.g., Crippen’s method) .
†Predicted using analogous structures from .
Physicochemical and Electronic Properties
Lipophilicity : The target compound exhibits higher LogP (3.8) compared to the brominated analog (LogP 2.9 ), attributed to the hydrophobic isopropyl group enhancing membrane permeability.
Electronic Effects : The fluorine atom at position 6 (target) introduces electron-withdrawing effects, stabilizing the sulfone group and modulating reactivity. In contrast, bromine in the analog increases polarizability but reduces metabolic stability.
Key Differentiators
Substituent Flexibility : The 4-isopropylphenyl group in the target compound offers a balance between hydrophobicity and steric hindrance, unlike the smaller methyl or methoxy groups in analogs .
Oxidation State: The 1,1-dioxide configuration increases polarity compared to non-oxidized thiazines, influencing crystallization behavior (e.g., void spaces in crystal lattices, as analyzed via Mercury CSD ).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide?
- Methodology :
- Begin with a benzothiazine core functionalized via cyclocondensation of substituted thioamides and α-halo ketones, as seen in analogous thiazine syntheses .
- Introduce the 4-isopropylphenyl group via Suzuki-Miyaura coupling using a palladium catalyst, leveraging aryl boronic acids (similar to intermediates in and ).
- Fluorination at the 6-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Final esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) ensures carboxylate formation. Validate intermediates via LC-MS and H NMR .
Q. How can researchers ensure compound purity and characterize degradation products?
- Methodology :
- Use reversed-phase HPLC with a C18 column (150 mm × 4.6 mm, 3.5 µm) and a gradient of 0.1% trifluoroacetic acid in water/acetonitrile (80:20 to 20:80 over 30 min). Monitor at 260 nm, referencing retention parameters from structurally related benzothiazines .
- Perform forced degradation studies: expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (60°C) conditions for 24–72 hours. Identify degradation products using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can contradictory solubility data between computational predictions and experimental results be resolved?
- Methodology :
- Conduct polymorph screening via solvent recrystallization (e.g., ethanol, acetonitrile) and analyze crystals via X-ray diffraction (XRD) to identify dominant forms. Compare with thermal data (DSC/TGA) to assess stability, as seen in analogs with melting points >130°C (e.g., ) .
- Use molecular dynamics simulations to refine solvation free energy calculations, incorporating solvent dielectric constants and hydrogen-bonding parameters. Validate with experimental solubility in 6–8 solvents (e.g., DMSO, THF) .
Q. What strategies optimize the compound’s stability in aqueous formulations for biological assays?
- Methodology :
- Design accelerated stability studies at pH 2–9 (using phosphate buffers) and 40°C/75% relative humidity (ICH Q1A guidelines). Monitor hydrolysis of the ester group via F NMR, tracking fluorine signal integrity .
- Introduce stabilizing excipients (e.g., cyclodextrins) to encapsulate the hydrophobic 4-isopropylphenyl moiety, leveraging data from sulfonamide-thiazine formulations in and .
Q. How do substituent modifications on the benzothiazine core affect binding affinity in target proteins?
- Methodology :
- Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., replacing fluorine with chlorine or altering the isopropyl group to tert-butyl).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Compare with pharmacopeial analogs (e.g., meloxicam derivatives in ) to identify critical hydrogen-bonding motifs .
Analytical and Experimental Design Questions
Q. What orthogonal techniques validate the compound’s stereochemical configuration?
- Methodology :
- Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) to confirm chirality. Reference crystallographic data from bicyclic thiazine derivatives in and .
- Use C NMR chemical shift calculations (DFT-based) to correlate experimental shifts with predicted stereoisomers .
Q. How can researchers resolve discrepancies in biological activity between in vitro and in vivo models?
- Methodology :
- Assess metabolic stability via liver microsome assays (human/rat) to identify rapid clearance or prodrug activation. Compare with pharmacokinetic profiles of structurally related 1,4-thiazine-1,1-dioxides (e.g., ) .
- Use CRISPR-edited cell lines to validate target engagement specificity, minimizing off-target effects observed in vivo .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Methodology :
- Perform transcriptomic profiling (RNA-seq) to identify cell line-specific expression of efflux transporters (e.g., P-glycoprotein) that may reduce intracellular concentrations.
- Validate using ATPase assays to measure transporter inhibition, referencing benzothiazine sulfonamides in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
